(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIBUQBGVIHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, based on diverse scientific literature.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with hydrazine hydrate. The process can be summarized as follows:
- Reactants : 5-Chloro-2-fluorobenzaldehyde and hydrazine hydrate.
- Conditions : The reaction is usually conducted in an ethanol solvent under reflux conditions.
- Product : The final product is obtained as a hydrochloride salt, enhancing its solubility and stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various hydrazine derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been documented, with some compounds exhibiting MICs as low as 3.125 μg/mL against Bacillus subtilis and Bacillus thuringiensis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| (5-Chloro-2-fluorobenzyl)hydrazine | 3.125 | Bacillus subtilis |
| 6.25 | Bacillus thuringiensis | |
| 50 | Escherichia coli | |
| 50 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of hydrazine derivatives has also been explored, particularly through molecular docking studies and in vitro assays against various cancer cell lines.
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : Molecular docking studies suggest that the compound may interact effectively with tubulin and DNA gyrase, critical targets in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as chloro and fluoro at specific positions enhances the compound's potency .
- Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins tend to display higher biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in both antimicrobial and anticancer contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity comparable to standard antibiotics like chloramphenicol .
- Anticancer Evaluation : Another investigation reported that certain derivatives showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (5-Chloro-2-fluorobenzyl)hydrazine hydrochloride is in pharmaceutical development. It serves as a key intermediate in the synthesis of various drug candidates due to its biological activity. The compound's hydrazine functional group is known to participate in diverse chemical reactions, making it a valuable precursor for developing new pharmaceuticals.
Case Studies
- Antimicrobial Activity: Research has indicated that compounds containing halogenated hydrazines exhibit significant antimicrobial properties. For instance, structural analogs have been tested for their efficacy against various bacterial strains, suggesting that this compound may also possess similar activities .
- Drug Synthesis: The compound has been utilized to synthesize derivatives that target specific biological pathways, particularly in oncology and infectious diseases. For example, its derivatives have been explored for their potential as anticancer agents .
Organic Synthesis
The compound is widely recognized for its utility in organic synthesis. Its ability to undergo nucleophilic substitutions and form new carbon-nitrogen bonds makes it an essential reagent in synthetic organic chemistry.
Synthetic Pathways
- Hydrazone Formation: this compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of more complex molecules .
- Building Block for Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities .
Interaction Studies
Studies focusing on the interactions of this compound with biological molecules are essential for understanding its safety and efficacy profile. Such investigations typically involve:
- Reactivity with Biological Molecules: Interaction studies assess how the compound reacts with proteins or nucleic acids, providing insights into its potential therapeutic applications .
- Mechanism of Action: Although specific mechanisms remain largely unexplored, ongoing research aims to elucidate how this compound exerts its biological effects through targeted assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Brominated Derivatives
(5-Bromo-2-fluorophenyl)hydrazine hydrochloride (Similarity: 0.98)
- Key Difference : Chlorine (Cl) is replaced by bromine (Br) at the 5-position.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions or redox reactions. This could influence applications in perovskite solar cells, where hydrazine hydrochlorides act as reducing agents (e.g., THC in achieved 23.0% device efficiency).
- Synthesis : Similar to the target compound but starting with 5-bromo-2-fluorobenzyl chloride .
- (2-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS: 922510-89-2) Key Difference: Bromine at the 2-position and chlorine at the 5-position (substituent positions swapped).
Fluorinated Derivatives
- (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride (CAS: 2044707-25-5)
- Key Difference : Substituent positions reversed (2-Cl, 5-F vs. 5-Cl, 2-F), with an additional HCl moiety.
- Impact : The dihydrochloride form increases solubility but may complicate purification. The reversed substituents alter dipole moments, influencing interactions in crystal packing or biological targets .
Positional Isomers
(4-Chloro-2-fluorophenyl)hydrazine hydrochloride (Similarity: 0.84)
(2-Fluorobenzyl)hydrazine hydrochloride (CAS: 1216246-45-5)
Functional Group Variations
- (5-Chloro-2-methyl-phenyl)hydrazine hydrochloride (MFCD04038837) Key Difference: Methyl group replaces fluorine at the 2-position.
Physicochemical and Application-Based Comparisons
Preparation Methods
Starting Material and Diazotization
The synthesis generally starts from 5-chloro-2-fluorobenzyl derivatives or corresponding anilines. A common approach involves diazotization of the corresponding substituted aniline (e.g., 5-chloro-2-fluoroaniline) to form a diazonium salt intermediate.
Reduction to Hydrazine Derivative
The diazonium salt is then reduced to the hydrazine intermediate. A notable method for preparing fluorophenylhydrazines, which can be adapted for chlorofluoro analogs, involves reduction with alkaline bisulfite solution (a mixture of alkali metal hydrogen sulfite and hydroxide, such as NaHSO3/NaOH) under controlled pH (4.5 to 7.5, optimally 5.6 to 6.5) and temperature (15° to 60° C.) conditions. This yields a hydrazine α,β-disulfonate intermediate, which is subsequently hydrolyzed with hydrochloric acid to give the hydrazine hydrochloride salt.
Isolation and Purification
The hydrazine hydrochloride is precipitated by adjusting the pH and temperature (cooling from 50° to 20° C., with crystallization starting around 40° to 45° C.). The solid is filtered and washed to remove impurities such as sodium sulfate. The product crystallizes as a coarse granular powder, facilitating handling and drying.
Final Salt Formation
The free hydrazine base, which is difficult to handle due to its melting point (~45° to 50° C.) and physical state, is converted into the hydrochloride salt by treatment with concentrated hydrochloric acid at elevated temperatures (60° to 65° C.), followed by slow cooling to 10° C. to obtain high-purity (5-chloro-2-fluorobenzyl)hydrazine hydrochloride with purity in the range of 99.0 to 99.8%.
Detailed Process Parameters and Conditions
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Diazotization | 5-chloro-2-fluoroaniline + HCl + NaNO2 | Formation of diazonium salt |
| Reduction | NaHSO3/NaOH solution, pH 5.6–6.5, 15–60 °C | Reduction to hydrazine α,β-disulfonate intermediate |
| Hydrolysis | Hydrochloric acid, elevated temperature | Converts disulfonate to hydrazine hydrochloride |
| Neutralization | Alkali metal hydroxide (NaOH), temperature 0–100 °C | Neutralizes reaction mixture, controls pH |
| Crystallization | Cooling from 50 °C to 20 °C, crystallization starts ~40 °C | Crystallizes hydrazine hydrochloride as coarse granules |
| Salt Formation | Molten crude base + 20% HCl at 60–65 °C, slow cooling | Final formation of hydrochloride salt, purity 99.0–99.8% |
| Filtration and Washing | Filtercake washed with water | Removes inorganic salts such as sodium sulfate |
Advantages of This Preparation Method
- High Yield and Purity: The process yields hydrazine hydrochloride with high purity (up to 99.8%) and good yields (~89–91% theoretical).
- Improved Handling: Conversion to hydrochloride salt improves handling, storage, and drying compared to the free hydrazine base, which is molten at room temperature and difficult to process.
- Reduced Impurities: Careful control of pH and temperature minimizes inorganic salt contamination, notably sodium sulfate, which is otherwise a common impurity.
- Efficient Crystallization: The product crystallizes as a coarse granular solid, facilitating filtration and drying processes.
Stock Solution Preparation (Supporting Data)
For applications requiring solutions of this compound, stock solutions can be prepared with precise molarities. The following table illustrates volumes needed to prepare various molar concentrations from different amounts of compound:
| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.7379 | 0.9476 | 0.4738 |
| 5 mg | 23.6895 | 4.7379 | 2.3689 |
| 10 mg | 47.3789 | 9.4758 | 4.7379 |
These precise dilutions assist in reproducible experimental setups and formulations.
Q & A
Q. What are the optimal synthetic conditions for (5-Chloro-2-fluorobenzyl)hydrazine hydrochloride?
- Methodological Answer : The compound is typically synthesized via hydrazine hydrochloride derivatives reacting with halogenated benzyl precursors. Key methods include:
- Thionyl Chloride (SOCl₂) Method : Reacting substituted benzyl alcohols with thionyl chloride in dichloromethane (DCM) at 0–20°C for 1–12 hours, followed by hydrazine hydrochloride addition .
- Oxalyl Chloride Method : Using oxalyl chloride ((COCl)₂) with catalytic N,N-dimethylformamide (DMF) in DCM at 50°C, yielding higher purity solids after recrystallization .
Critical Parameters : Temperature control (<50°C) and solvent selection (DCM or benzene) significantly impact yield and purity.
Table 1 : Comparison of Synthetic Methods
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| SOCl₂ | DCM | 0–20 | 12 | 65–70 | >90% |
| (COCl)₂ | DCM | 50 | 4 | 75–80 | >95% |
Q. Which characterization techniques are essential for confirming the structure?
- Methodological Answer :
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation. Avoid exposure to light, as hydrazine derivatives are prone to photolytic decomposition .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer :
- Cyclocondensation Reactions : Use this compound with ketones/aldehydes (e.g., benzil) in ethanol under reflux to form pyrazoline derivatives. Monitor intermediates via TLC and isolate products via vacuum filtration .
- Kinetic Studies : Vary reaction temperature (25–80°C) and measure activation energy (Eₐ) using Arrhenius plots .
Q. What strategies resolve contradictions in synthetic yield data?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify dominant factors.
- HPLC-Purity Correlation : High yields (>80%) often correlate with >95% purity when using oxalyl chloride, whereas thionyl chloride may introduce impurities due to side reactions .
Q. How to evaluate its biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Test against aminopeptidase N (APN) or matrix metalloproteinases (MMPs) using fluorogenic substrates (e.g., Ala-AMC). IC₅₀ values <10 μM suggest potent inhibition .
- Molecular Docking : Compare binding affinity with known inhibitors (e.g., bestatin) using AutoDock Vina .
Safety and Toxicity
Q. What safety protocols are required for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
